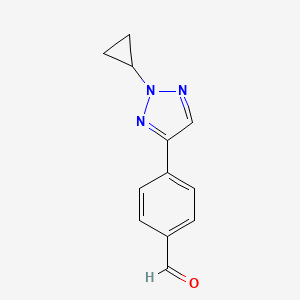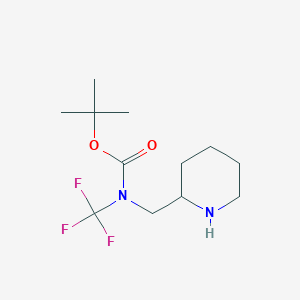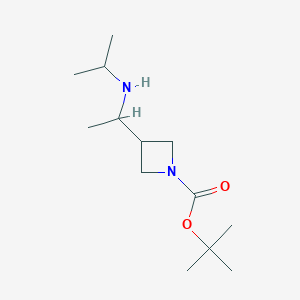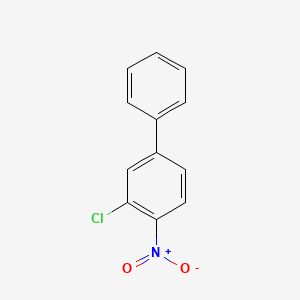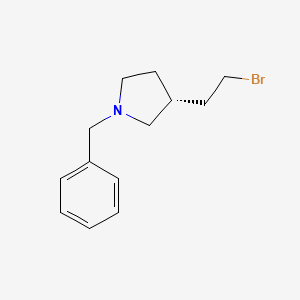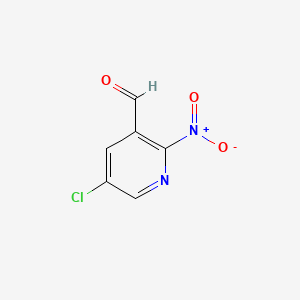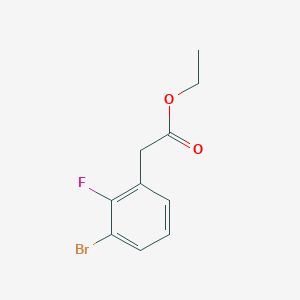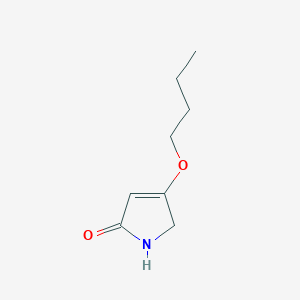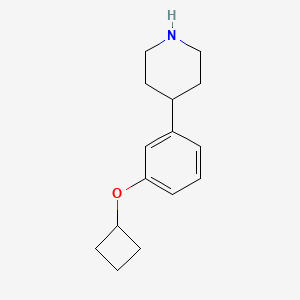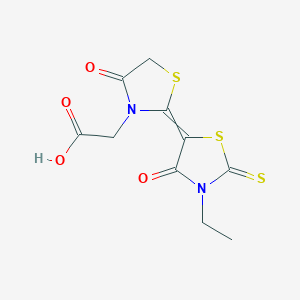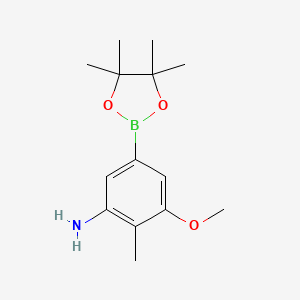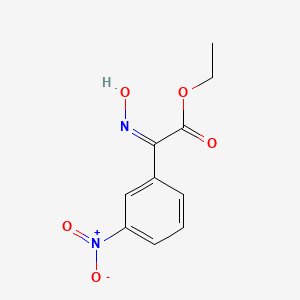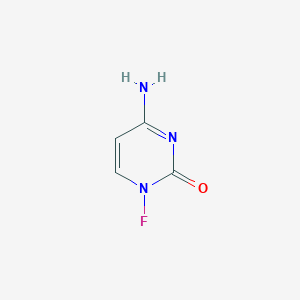
4-Amino-1-Fluoro-2(1H)-Pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-fluoro- is a heterocyclic organic compound that contains a pyrimidinone ring with an amino group at the 4-position and a fluorine atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- typically involves the introduction of the fluorine atom and the amino group onto the pyrimidinone ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine or amino group.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups replacing the fluorine or amino group.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in nucleophilic or electrophilic reactions, modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-: Lacks the fluorine atom, which may result in different chemical and biological properties.
2(1H)-Pyrimidinone, 4-fluoro-:
2(1H)-Pyrimidinone, 4-amino-1-chloro-: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-fluoro- is unique due to the presence of both the fluorine and amino groups, which confer distinct chemical properties and potential for diverse applications. The fluorine atom enhances the compound’s stability and binding interactions, while the amino group provides reactivity for further functionalization.
Properties
Molecular Formula |
C4H4FN3O |
|---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
4-amino-1-fluoropyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O/c5-8-2-1-3(6)7-4(8)9/h1-2H,(H2,6,7,9) |
InChI Key |
OBXUXLBEGTZOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


